5-Bromo-3-chloro-2-vinylpyridine
Description
Significance of Pyridine (B92270) Derivatives as Synthetic Scaffolds
Pyridine and its derivatives are fundamental building blocks in organic chemistry, prized for their presence in a vast array of natural products, pharmaceuticals, and functional materials. nih.govrsc.org The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common feature in many significant compounds, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. nih.gov In medicinal chemistry, the pyridine scaffold is of particular interest due to its ability to improve the water solubility and bioavailability of drug candidates. nih.govresearchgate.net The adaptability of the pyridine nucleus allows for extensive structural modifications, making it a highly sought-after component in the design and synthesis of new therapeutic agents. researchgate.netresearchgate.net
Strategic Importance of Halogenation and Vinyl Functionalization in Pyridine Chemistry
The introduction of halogen atoms (such as bromine and chlorine) and vinyl groups onto the pyridine ring dramatically enhances its synthetic utility. Halogens serve as versatile "handles" for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are powerful methods for forming new carbon-carbon bonds. This allows for the attachment of diverse molecular fragments to the pyridine core. The development of selective halogenation techniques is crucial for accessing specific, highly functionalized pyridine intermediates that are essential for synthesizing pharmaceuticals and agrochemicals. nih.govacs.org
The vinyl group, on the other hand, introduces a site of unsaturation that can participate in a wide range of chemical transformations. These include polymerization, oxidation, reduction, and addition reactions, further expanding the synthetic possibilities. Vinyl triflates, for example, are important intermediates derived from related structures and are used in various coupling reactions. orgsyn.org The combination of both halogens and a vinyl group on a single pyridine ring creates a multifunctional building block with orthogonal reactivity, meaning that each functional group can be reacted selectively without affecting the others.
Positioning of 5-Bromo-3-chloro-2-vinylpyridine within Advanced Heterocyclic Synthesis Research
Within the diverse family of functionalized pyridines, this compound stands out as a particularly valuable intermediate. Its structure is characterized by the presence of a bromine atom at the 5-position, a chlorine atom at the 3-position, and a vinyl group at the 2-position of the pyridine ring. This specific arrangement of functional groups offers multiple, distinct sites for sequential chemical modifications.
For instance, the different reactivities of the bromo and chloro substituents allow for selective cross-coupling reactions. The vinyl group provides a handle for further derivatization or polymerization. This trifunctional nature makes this compound a key intermediate in the synthesis of complex, poly-substituted pyridine derivatives. It has been explored as a precursor for azatetralones, which are compounds with potential therapeutic applications in treating chronic complications associated with diabetes. google.com The ability to build molecular complexity from this single, well-defined starting material positions it as a significant tool in advanced heterocyclic synthesis and medicinal chemistry research.
Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 5-bromo-3-chloro-2-ethenylpyridine |
| Molecular Formula | C₇H₅BrClN |
| Molecular Weight | 218.48 g/mol |
| Canonical SMILES | C=CC1=C(C=C(C=N1)Br)Cl |
| InChI Key | SUYOXYGNQLYVIG-UHFFFAOYSA-N |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5BrClN |
|---|---|
Molecular Weight |
218.48 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-ethenylpyridine |
InChI |
InChI=1S/C7H5BrClN/c1-2-7-6(9)3-5(8)4-10-7/h2-4H,1H2 |
InChI Key |
SUYOXYGNQLYVIG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=C(C=N1)Br)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 3 Chloro 2 Vinylpyridine and Analogues
Direct Functionalization Strategies on Vinylpyridine Precursors
The direct introduction of halogen atoms onto a pre-existing vinylpyridine scaffold presents a formidable challenge due to the electron-deficient nature of the pyridine (B92270) ring, which deactivates it towards electrophilic aromatic substitution. Current time information in Denbighshire, GB.nih.gov Nevertheless, various strategies have been developed to achieve regioselective halogenation.
Regioselective Halogenation Approaches (e.g., Bromination, Chlorination)
The inherent electronic properties of the pyridine ring generally direct electrophilic attack to the 3- and 5-positions. However, the presence of a vinyl group at the 2-position can further influence the regioselectivity of halogenation.
Bromination and Chlorination:
Direct bromination or chlorination of 2-vinylpyridine (B74390) under standard electrophilic conditions often leads to a mixture of products or requires harsh conditions. To overcome these limitations, activating the pyridine ring or employing more reactive halogenating agents is often necessary. One common approach is the use of pyridine N-oxides, which activates the ring towards electrophilic substitution, particularly at the 2- and 4-positions. Following halogenation, the N-oxide can be removed by reduction. nih.gov
Another strategy involves a ring-opening, halogenation, and ring-closing sequence. This method temporarily transforms the electron-deficient pyridine into a more reactive acyclic intermediate, allowing for highly regioselective halogenation under mild conditions before the pyridine ring is reformed. nih.govnih.gov
| Halogenating Agent | Substrate | Position of Halogenation | Reference |
| N-Bromosuccinimide (NBS) | Activated Pyridines | Varies with substrate | beilstein-journals.org |
| Selectfluor with LiCl/LiBr | 2-Aminopyridines | Varies with substrate | acs.org |
| N-Chlorosuccinimide (NCS) | Pyrazolopyridines | Ring-opening halogenation | beilstein-journals.org |
Multi-Halogenation Procedures
The synthesis of di- or tri-halogenated pyridines requires careful control of reaction conditions and the choice of halogenating agents. Stepwise halogenation is a common approach, where the introduction of the first halogen atom influences the position of the subsequent halogenation. For instance, the synthesis of 5-bromo-2,4-dichloropyridine (B1280864) has been achieved through a multi-step process starting from 2-amino-4-chloropyridine, involving bromination followed by a diazotization reaction to introduce the second chlorine atom. mdpi.com The relative reactivity of different C-H bonds on the substituted pyridine ring dictates the outcome of multi-halogenation reactions.
Cross-Coupling Based Synthetic Pathways
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of functionalized aromatic and heteroaromatic compounds, including vinylpyridines. These methods offer high efficiency and functional group tolerance, allowing for the precise introduction of the vinyl group onto a pre-halogenated pyridine core.
Suzuki-Miyaura Coupling for Vinyl Group Introduction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, and it can be effectively employed to introduce a vinyl group onto a dihalogenated pyridine. whiterose.ac.ukorganic-chemistry.org This reaction typically involves the coupling of a vinylboronic acid or its ester with a halopyridine in the presence of a palladium catalyst and a base.
A key challenge in the synthesis of 5-Bromo-3-chloro-2-vinylpyridine via this route is the chemoselective coupling at the 2-position of a 5-bromo-2,3-dichloropyridine (B1281206) or a similar precursor. Generally, the order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl. acs.org This differential reactivity can be exploited to achieve selective vinylation. For instance, in a molecule containing both bromine and chlorine atoms, the Suzuki-Miyaura coupling can often be directed to the more reactive C-Br bond. ewha.ac.kr
| Catalyst | Ligand | Base | Solvent | Substrate | Product | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 5-Bromo-2-methylpyridin-3-amine | 5-Aryl-2-methylpyridin-3-amine | mdpi.com |
| Pd₂(dba)₃ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | Aryl Halide | Aryl-Vinyl Compound | whiterose.ac.uk |
| Pd(OAc)₂ | Ad₂BnP | K₂CO₃ | Toluene/H₂O | Bromo-2-sulfonyloxypyridines | Aryl-2-sulfonyloxypyridines | ewha.ac.kr |
Complementary Palladium-Catalyzed Coupling Reactions (e.g., Heck Reactions, Sonogashira Couplings)
Heck Reaction: The Heck reaction provides a direct method for the vinylation of halopyridines by coupling them with an alkene in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction can be advantageous as it avoids the need to pre-form an organoboron reagent. Similar to the Suzuki-Miyaura coupling, chemoselectivity is a critical consideration when using dihalopyridine substrates. The reaction conditions can be tuned to favor coupling at a specific halogenated site.
Sonogashira Coupling: While the Sonogashira coupling is primarily used to form carbon-carbon bonds between sp-hybridized carbons (alkynes) and sp²-hybridized carbons (aryl or vinyl halides), it can be a precursor to vinylpyridines. acs.orgacs.org A terminal alkyne can be coupled to a halopyridine, and the resulting alkynylpyridine can then be selectively reduced to the corresponding vinylpyridine. This two-step approach offers an alternative route to the desired product.
Optimization of Catalyst Systems and Reaction Conditions
The success of cross-coupling reactions for the synthesis of complex molecules like this compound heavily relies on the optimization of the catalyst system and reaction conditions. researchgate.net
Base and Solvent Effects: The choice of base (e.g., carbonates, phosphates, alkoxides) and solvent (e.g., toluene, dioxane, DMF) can significantly impact the outcome of the cross-coupling reaction. The base is required to activate the organoboron reagent in Suzuki-Miyaura couplings and to neutralize the hydrogen halide formed in Heck reactions. The solvent's polarity and coordinating ability can influence the solubility of the reactants and the stability of the catalytic species.
Reaction Temperature and Time: These parameters are critical for ensuring complete conversion and minimizing side reactions. Microwave irradiation has emerged as a valuable tool for accelerating palladium-catalyzed cross-coupling reactions, often leading to shorter reaction times and improved yields. mdpi.com
By carefully selecting the synthetic strategy and optimizing the reaction parameters, chemists can efficiently access this compound and its analogues, paving the way for the development of new and valuable chemical entities.
Radical-Mediated Synthesis of Vinylpyridines
The introduction of substituents onto electron-deficient pyridine rings via radical mechanisms is a powerful strategy in heterocyclic chemistry. While the classic Minisci reaction typically involves the addition of nucleophilic alkyl radicals, contemporary advancements, particularly in photocatalysis, have expanded the scope to include the direct introduction of vinyl groups. wikipedia.orgacs.org
The core principle of these reactions involves the generation of a radical species that adds to a protonated pyridine ring. The resulting radical cation undergoes rearomatization to yield the substituted product. For vinylation, this requires a source of vinyl radicals or a synthetic equivalent.
Key Approaches to Radical Vinylation:
Photoredox Catalysis: This modern approach utilizes visible light and a photocatalyst to generate radicals under mild conditions. nih.gov For vinylation, a common strategy involves the reaction of a radical precursor with a vinylating agent. For instance, 4-alkyl-1,4-dihydropyridines (DHPs) can serve as radical precursors, which, upon photocatalytic activation, react with vinyl-substituted hypervalent iodine reagents (e.g., vinylbenziodoxolones) to form the C-C bond, yielding the vinylated product with high stereoselectivity. chemrxiv.org This transition-metal-free method offers excellent functional group tolerance.
Oxidative Heck-Type Vinylation: Some radical vinylations proceed through a mechanism analogous to the Heck reaction. This can involve the oxidative addition of a catalyst to a vinylating agent, followed by a radical addition/cyclization cascade. Cobalt-catalyzed reactions of pyridines with internal alkynes, in the presence of a bulky Lewis acid, can also achieve vinylation at specific positions.
Minisci-Type Reaction with Vinyl Radical Precursors: While less common than alkylation, the Minisci reaction framework can theoretically be adapted for vinylation. This would necessitate the generation of vinyl radicals under conditions compatible with the pyridine substrate. Sources could include the oxidative decarboxylation of α,β-unsaturated carboxylic acids or the fragmentation of other suitable vinyl precursors. The challenge lies in managing the reactivity of the vinyl radical and achieving regioselectivity. nih.gov
The regioselectivity of radical addition to the pyridine ring is governed by electronic effects. The reaction preferentially occurs at the electron-deficient C2 and C4 positions of the protonated pyridine ring. For a substrate like 5-bromo-3-chloropyridine, the C2, C4, and C6 positions are the most likely sites for radical attack.
| Method | Radical Source | Vinylating Agent | Catalyst/Conditions | Key Features |
| Photoredox Catalysis | 4-Alkyl-1,4-Dihydropyridines (DHPs), Carboxylic Acids | Vinylbenziodoxol(on)es (VBX) | Organic Dye or Iridium/Ruthenium Complex, Visible Light | Mild, transition-metal-free, high functional group tolerance, stereoselective. chemrxiv.org |
| Cobalt-Catalyzed Vinylation | Not applicable (mechanistically distinct) | Internal Alkynes | Cobalt catalyst, Bulky Lewis Acid (e.g., AlMe₃) | High temperature, suitable for specific substitution patterns. |
| Radical Heck-Equivalent | Alkyl Iodides, Dithiocarbonates | Vinyl Sulfones, Vinyl Bromides | Radical Initiator (e.g., AIBN), Heat/Light | Avoids heavy metals, versatile for introducing functionalized vinyl groups. rsc.orgnih.gov |
Chemoenzymatic and Biocatalytic Approaches (Theoretical and Emerging)
The application of enzymes in organic synthesis, or biocatalysis, offers a sustainable and highly selective alternative to traditional chemical methods. astrazeneca.com While no specific enzyme has been reported for the synthesis of this compound, several classes of enzymes catalyze reactions that could theoretically be harnessed in a chemoenzymatic route. This section explores these potential and emerging strategies.
The primary advantages of biocatalysis include mild reaction conditions (ambient temperature and pressure, neutral pH), high chemo-, regio-, and stereoselectivity, and reduced environmental impact. astrazeneca.com For a multi-substituted, functionalized molecule like this compound, enzymes could be envisioned to play a role in either the key C-C bond formation to create the vinyl group or in the stereoselective functionalization of a precursor.
Potential Biocatalytic Strategies:
Enzymatic Decarboxylation: Carboxylic acid reductases (CARs) and certain decarboxylases are known to catalyze the non-oxidative decarboxylation of various carboxylic acids. A theoretical chemoenzymatic route could involve the synthesis of a (5-Bromo-3-chloro-pyridin-2-yl)acrylic acid precursor. A suitably engineered decarboxylase could then catalyze the final step, removing CO₂ to form the terminal vinyl group. This approach is common in the biosynthesis of styrene (B11656) and other vinylarenes in nature.
Aldolase-Mediated C-C Bond Formation: Aldolases are a well-studied class of enzymes that form C-C bonds by catalyzing aldol (B89426) additions. nih.gov A hypothetical pathway could involve an aldolase-catalyzed condensation between a 5-bromo-3-chloro-2-formylpyridine precursor and a one-carbon donor (e.g., glycine (B1666218) or acetaldehyde). The resulting aldol adduct could then be chemically dehydrated to yield the vinylpyridine.
Ene-Reductase (ERED) Catalysis (in reverse): While Ene-Reductases typically catalyze the reduction of activated C=C double bonds, their catalytic machinery, often involving a flavin cofactor, can be implicated in radical C-C bond formations under certain conditions. The reverse reaction, an elimination to form a double bond, or a related lyase activity, could potentially be engineered into these versatile enzymes.
These biocatalytic approaches remain largely theoretical for this specific target compound. Significant research, including enzyme discovery, protein engineering, and pathway design, would be required to develop a viable process. However, the rapid advancements in genomics and directed evolution suggest that such chemoenzymatic routes are becoming increasingly feasible.
| Enzyme Class | Reaction Catalyzed | Theoretical Application to Vinylpyridine Synthesis | Potential Precursor |
| Decarboxylases | Removal of CO₂ from carboxylic acids | Formation of the terminal vinyl group from an acrylic acid side chain. | (5-Bromo-3-chloro-pyridin-2-yl)acrylic acid |
| Aldolases | Aldol addition (C-C bond formation) | Condensation to form a β-hydroxy aldehyde precursor to the vinyl group. | 5-Bromo-3-chloro-2-formylpyridine |
| Ammonia (B1221849) Lyases | Elimination of ammonia to form a C=C bond | Introduction of the vinyl group via elimination from an aminoethylpyridine side chain. | 1-(5-Bromo-3-chloro-pyridin-2-yl)ethanamine |
Retrosynthetic Analysis and Alternative Convergent Syntheses
Retrosynthetic analysis is a problem-solving technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.org
Retrosynthetic Analysis:
The most logical disconnection for this compound is the C-C bond of the vinyl group. This is based on well-established industrial methods for synthesizing 2-vinylpyridine, which involve the condensation of 2-methylpyridine (B31789) (2-picoline) with formaldehyde (B43269), followed by dehydration of the intermediate alcohol. This disconnection (Transform: Olefination/Condensation) leads to the key precursor: 5-Bromo-3-chloro-2-methylpyridine .
A further disconnection involves breaking down the substituted pyridine ring itself. This can be approached in several ways, such as a cycloaddition or a multi-step condensation/aromatization sequence. This leads back to simpler acyclic or commercially available starting materials. For instance, a Hantzsch-type synthesis could disconnect the ring into components like a β-keto ester, an aldehyde, and an ammonia source. advancechemjournal.com
Alternative Convergent Syntheses:
Based on this analysis, a convergent synthesis would focus on the efficient construction of the key intermediate, 5-Bromo-3-chloro-2-methylpyridine, followed by the installation of the vinyl group.
Route 1: Synthesis from a Pre-formed Pyridine
A plausible route involves the functionalization of a simpler, commercially available pyridine derivative. For example, one could start with a substituted 2-methyl-3-aminopyridine.
Starting Material: 5-Bromo-2-methylpyridin-3-amine. mdpi.com
Diazotization/Sandmeyer Reaction: The amino group at the 3-position can be converted to a chloro group. This involves treating the amine with sodium nitrite (B80452) in the presence of hydrochloric acid and a copper(I) chloride catalyst. This yields the key intermediate, 5-Bromo-3-chloro-2-methylpyridine.
Vinylation: The 2-methyl group is then converted to a vinyl group. The most direct method is a condensation reaction with formaldehyde to produce 2-(5-Bromo-3-chloro-pyridin-2-yl)ethanol, followed by catalytic dehydration at elevated temperatures to yield this compound.
Route 2: De Novo Ring Construction
This approach builds the substituted pyridine ring from acyclic precursors. While often involving more steps, it can offer high flexibility.
Condensation: A multi-component reaction, such as a modified Hantzsch or Guareschi pyridine synthesis, could be employed. This would involve condensing precursors that already contain the necessary carbon and nitrogen atoms and functional groups (or their precursors) to build the 5-bromo-3-chloro-2-methyl pattern.
Aromatization: The resulting dihydropyridine (B1217469) intermediate is then oxidized to the aromatic pyridine ring using a suitable oxidizing agent (e.g., nitric acid, manganese dioxide).
Vinylation: The final vinylation step would proceed as described in Route 1.
Route 3: Stepwise Cross-Coupling
A highly modular and convergent approach utilizes modern cross-coupling reactions to build the substitution pattern on a dihalopyridine core. nih.gov
Starting Material: A dihalo-2-methylpyridine, for example, 2-methyl-3,5-dibromopyridine.
Selective Cross-Coupling: By exploiting the differential reactivity of the halogen atoms, a selective Suzuki or Stille coupling could be used to introduce other functionalities. However, converting a bromine to a chlorine selectively in the presence of another bromine is challenging. A more viable approach might start with a precursor like 3-amino-5-bromopyridine, perform chlorination at the desired position, and then build the rest of the molecule.
The most practical and convergent of these alternatives is likely Route 1, as it leverages a commercially available, highly functionalized pyridine starting material and employs reliable, well-understood chemical transformations.
Chemical Transformations and Reactivity Profiles of 5 Bromo 3 Chloro 2 Vinylpyridine
Reactions at the Vinyl Moiety
The vinyl group at the 2-position of the pyridine (B92270) ring is a key site for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of polymeric structures.
The presence of the vinyl group enables 5-bromo-3-chloro-2-vinylpyridine to act as a monomer in polymerization reactions. While specific studies on the controlled polymerization of this exact monomer are not extensively detailed in publicly available literature, the general reactivity of vinylpyridines suggests its potential to form polymers and oligomers. Such reactions would typically be initiated by radical, anionic, or cationic initiators, leading to the formation of a polymer backbone with pendant 5-bromo-3-chloro-pyridyl groups. The properties of the resulting polymer, such as its thermal stability and solubility, would be heavily influenced by the bulky and polar nature of the substituted pyridine ring.
Cycloaddition reactions offer a powerful method for constructing cyclic and heterocyclic systems. The vinyl group of this compound can potentially act as a dienophile in Diels-Alder reactions or participate in other cycloadditions, such as [3+2] cycloadditions with various dipoles. For instance, vinyldiazo compounds, under photochemical conditions, can form cyclopropene (B1174273) intermediates that subsequently react with dipolar species to yield diverse heterocyclic scaffolds. nih.gov While direct examples involving this compound are not prominent, the general reactivity pattern of vinyl-substituted heterocycles suggests its capability to undergo such transformations. The electrophilicity of the vinyl group, influenced by the electron-withdrawing nature of the halogenated pyridine ring, would be a critical factor in these reactions.
The vinyl group is readily susceptible to reduction. Catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas, can selectively reduce the vinyl group to an ethyl group, yielding 5-bromo-3-chloro-2-ethylpyridine. This transformation is a common strategy to modify the substituent at the 2-position without affecting the halogen atoms on the pyridine ring under controlled conditions.
Hydrometalation reactions, such as hydroboration-oxidation, could also be applied to the vinyl group. This two-step process would be expected to add a hydroxyl group to the vinyl moiety. Based on the electronic effects of the pyridine ring, the addition would likely follow an anti-Markovnikov selectivity, resulting in the formation of 2-(5-bromo-3-chloropyridin-2-yl)ethanol.
The vinyl group of this compound is a potential target for radical addition reactions. In these processes, a radical species adds across the double bond, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the expense of the pi-bond. Common radical precursors include thiols, alkyl halides, and other species that can generate radicals under thermal or photochemical initiation. The regioselectivity of the addition would be influenced by the stability of the resulting radical intermediate on the alkyl chain.
Reactions at the Halogenated Pyridine Core
The two halogen atoms, bromine at position 5 and chlorine at position 3, on the electron-deficient pyridine ring are primary sites for nucleophilic aromatic substitution.
The pyridine ring, being inherently electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr), a reactivity further enhanced by the presence of electron-withdrawing halogen substituents. youtube.comyoutube.com In this compound, both the bromine and chlorine atoms can act as leaving groups in SNAr reactions. These reactions proceed via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by the electron-withdrawing nature of the pyridine nitrogen and the other halogen. Subsequently, the halide ion is eliminated, restoring aromaticity. libretexts.org
The relative reactivity of the C-Br versus the C-Cl bond in SNAr reactions depends on several factors. Generally, in activated aryl halides, the rate-determining step is the initial nucleophilic attack. nih.gov The leaving group ability often follows the order F > Cl ≈ Br > I, which is related to the electronegativity of the halogen and its ability to stabilize the intermediate through inductive effects. nih.gov Therefore, it is plausible that the chlorine at the 3-position might be more reactive than the bromine at the 5-position in some SNAr reactions.
Studies have shown that halopyridines react with various nucleophiles, such as amines, alkoxides, and thiols, to yield substituted pyridine derivatives. youtube.com The specific conditions (solvent, temperature, and nature of the nucleophile) would determine the outcome and selectivity of the reaction.
Directed Ortho Metalation (DoM) Strategies
Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The reaction involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped by various electrophiles. wikipedia.orgbaranlab.orgharvard.edu
In the case of this compound, several substituents can potentially direct the metalation. Halogens are known to be effective, albeit moderately strong, DMGs. researchgate.netresearchgate.net The chlorine atom at the C-3 position is expected to direct lithiation to the C-4 position. The pyridine nitrogen itself is a powerful DMG, but its utility can be complicated by the competitive nucleophilic addition of the organolithium reagent to the C2 or C6 positions of the pyridine ring. harvard.edu However, the C-2 position in the target molecule is already substituted with a vinyl group.
Considering the electronic effects and the directing abilities of the substituents, the most probable site for deprotonation is the C-4 position, which is ortho to the chloro DMG and activated by its inductive effect. Regioselective lithiation of other halopyridines with lithium diisopropylamide (LDA) has been shown to afford ortho-disubstituted products in good yields. researchgate.netresearchgate.net Treatment of this compound with a strong, non-nucleophilic base like LDA at low temperatures would likely generate the 4-lithiated intermediate. This intermediate can then react with a range of electrophiles to introduce new functional groups at the C-4 position.
Table 1: Potential Directed Ortho Metalation Reactions and Products
| Electrophile | Reagent Example | Expected Product at C-4 |
| Deuteration | D₂O | 4-Deuterio-5-bromo-3-chloro-2-vinylpyridine |
| Carboxylation | CO₂ | This compound-4-carboxylic acid |
| Iodination | I₂ | 5-Bromo-3-chloro-4-iodo-2-vinylpyridine |
| Silylation | (CH₃)₃SiCl | 5-Bromo-3-chloro-4-(trimethylsilyl)-2-vinylpyridine |
| Aldehyde Formation | DMF | This compound-4-carbaldehyde |
Further Halogenation or Dehalogenation Studies
Further Halogenation
The introduction of an additional halogen atom onto the this compound ring via electrophilic aromatic substitution is challenging due to the electron-deficient nature of the pyridine nucleus, which is further deactivated by the two existing halogen substituents. However, selective halogenation of pyridines can be achieved using specialized phosphine-based reagents or by activating the pyridine ring, for instance, by conversion to the corresponding N-oxide. nih.gov For the existing substrate, the only available position is C-4. A one-pot ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates has also been reported as a method for 3-selective halogenation of pyridines, though its applicability here would depend on the specific substrate reactivity. chemrxiv.org
Dehalogenation
Reductive dehalogenation offers a route to selectively remove one or both halogen atoms. wikipedia.org This transformation is typically catalyzed by transition metals, most commonly palladium on carbon (Pd/C), using a hydrogen source. osti.gov The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. wikipedia.org Consequently, the C-Br bond is more readily cleaved than the C-Cl bond. This reactivity difference allows for the selective removal of the bromine atom at the C-5 position while retaining the chlorine at C-3. Such selective reductions are often achieved using catalytic hydrogenation under neutral conditions. organic-chemistry.org More forceful conditions would be required to remove the more resilient chloro substituent.
Table 2: Potential Halogenation and Dehalogenation Reactions
| Reaction | Reagents and Conditions | Expected Major Product |
| Further Iodination | I₂, H₂O₂ | 5-Bromo-3-chloro-4-iodo-2-vinylpyridine |
| Selective Debromination | H₂, Pd/C, neutral conditions | 3-Chloro-2-vinylpyridine |
| Complete Dehalogenation | H₂, Pd/C, forcing conditions | 2-Vinylpyridine (B74390) |
Advanced Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation. The presence of two different halogen atoms on this compound makes it an excellent substrate for selective and sequential functionalization.
Selective Functionalization of Bromo and Chloro Substituents
The chemoselectivity in palladium-catalyzed cross-coupling reactions involving substrates with multiple halides is well-established. The reactivity of the C-X bond generally follows the trend I > Br > OTf > Cl. nih.gov This inherent reactivity difference can be exploited for the selective functionalization of this compound. The carbon-bromine bond at the C-5 position is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the carbon-chlorine bond at C-3. nih.gov
Therefore, by carefully controlling the reaction conditions (e.g., choice of catalyst, ligand, base, and temperature), it is possible to selectively perform a cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling, at the C-5 position while leaving the C-3 chloro group untouched. This provides a reliable method for introducing an aryl, heteroaryl, or alkyl group at the C-5 position.
Table 3: Predicted Selective Cross-Coupling at the C-5 Position
| Coupling Reaction | Coupling Partner | Catalyst/Ligand System | Expected Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl-3-chloro-2-vinylpyridine |
| Stille | Organostannane | Pd(PPh₃)₄ | 5-Substituted-3-chloro-2-vinylpyridine |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-Alkynyl-3-chloro-2-vinylpyridine |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Xantphos | 5-Amino-3-chloro-2-vinylpyridine |
Multi-Coupling Reactions for Polysubstituted Pyridines
The differential reactivity of the bromo and chloro substituents enables sequential cross-coupling reactions, providing a pathway to highly functionalized, polysubstituted pyridines. nih.gov This strategy involves a two-step process:
First Coupling: A palladium-catalyzed cross-coupling is performed under conditions optimized for the more reactive C-Br bond at the C-5 position.
Second Coupling: The resulting 5-substituted-3-chloro-2-vinylpyridine is then subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst/ligand system) to functionalize the less reactive C-Cl bond at the C-3 position.
This sequential approach allows for the controlled and divergent synthesis of a library of di-substituted pyridines from a single starting material.
Chemoselective Reactivity of Halogen and Vinyl Groups
The chemoselectivity between the halogen atoms and the vinyl group depends on the type of reaction. In palladium-catalyzed cross-coupling reactions, the C-X bonds are the primary sites of reactivity. However, the vinyl group can also participate in certain transition-metal-catalyzed processes.
In a Mizoroki-Heck reaction, the vinyl group of this compound could serve as the alkene coupling partner for an aryl or vinyl halide. organic-chemistry.orgwikipedia.org In this scenario, the reaction would occur at the vinyl group, leaving the C-Br and C-Cl bonds intact, provided a suitable catalyst is chosen that does not readily undergo oxidative addition with the halopyridine itself under the reaction conditions. Conversely, one of the C-X bonds could serve as the electrophilic site in an intramolecular Heck reaction if a suitable tethered alkene were present.
Transition Metal-Catalyzed Transformations (Beyond Cross-Coupling)
Beyond the extensively studied cross-coupling reactions at the C-X bonds, the vinyl group at the C-2 position offers another handle for diverse transition-metal-catalyzed transformations.
Olefin Metathesis: The vinyl group can potentially undergo olefin metathesis reactions. Cross-metathesis with another olefin, catalyzed by ruthenium complexes like Grubbs' catalysts, could be used to elaborate the vinyl side chain. nih.gov However, the Lewis basicity of the pyridine nitrogen can sometimes lead to catalyst deactivation, which may necessitate the use of excess olefin partner, specific catalyst generations, or temporary protection of the nitrogen atom. nih.govbeilstein-journals.org
Heck Reaction: As mentioned, the vinyl moiety can act as the acceptor in a Heck reaction, coupling with various aryl or vinyl halides to form a new C-C bond and extend the side chain. wikipedia.orgnumberanalytics.comyoutube.com
Alkylation and Other C-C Couplings: Ruthenium-catalyzed deoxygenative coupling reactions have been reported for the β-selective alkylation of vinylpyridines with aldehydes or ketones, representing another potential avenue for functionalization. rsc.org
Cyclometalation: 2-Vinylpyridine is known to act as a cyclometalating ligand, reacting with transition metal complexes, such as those of platinum(II), to form stable five-membered metallacycles. nih.gov This reactivity could be harnessed to generate novel organometallic complexes of this compound with potential applications in catalysis or materials science.
Table 4: Potential Transition-Metal-Catalyzed Transformations of the Vinyl Group
| Reaction Type | Catalyst System | Potential Outcome |
| Cross-Metathesis | Grubbs' Catalyst (Ru-based) | Elongation/functionalization of the vinyl side chain |
| Heck Reaction | Pd(OAc)₂, PPh₃ | Formation of a substituted stilbene-like moiety |
| β-Alkylation | Ru-complex, N₂H₄ | Addition of an alkyl group to the β-position of the vinyl group |
| Cycloplatination | [PtMe(DMSO)(Vpy)] | Formation of a cycloplatinated(II) complex |
Mechanistic Investigations and Theoretical Studies of 5 Bromo 3 Chloro 2 Vinylpyridine Reactivity
Elucidation of Reaction Mechanisms
The elucidation of reaction mechanisms for molecules like 5-bromo-3-chloro-2-vinylpyridine involves identifying the transient species that connect reactants to products. These include reaction intermediates and the high-energy transition states that separate them.
The primary reaction pathways for this compound likely involve organometallic or anionic intermediates.
Palladium-Catalyzed Cross-Coupling Intermediates : In reactions like the Suzuki-Miyaura coupling, the mechanism proceeds through a catalytic cycle involving several palladium-based intermediates. wikipedia.orglibretexts.org The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, forming a square planar Pd(II) intermediate (e.g., (L)₂Pd(Py-R)(X), where L is a ligand, Py-R is the pyridine (B92270) ring, and X is Br or Cl). This is followed by a transmetalation step with an organoboron reagent to form a new diorganopalladium(II) complex. wikipedia.orgresearchgate.net The final step is a reductive elimination that forms the C-C bond and regenerates the Pd(0) catalyst. libretexts.org Characterization of these transient species often requires specialized techniques like low-temperature NMR or in-situ spectroscopy, with DFT calculations providing crucial support for their proposed structures. researchgate.net
Nucleophilic Aromatic Substitution (SNAr) Intermediates : When reacting with strong nucleophiles, this compound can undergo nucleophilic aromatic substitution (SNAr). This mechanism is characterized by the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . wikipedia.orgmdpi.com In this two-step addition-elimination mechanism, the nucleophile attacks the electron-deficient pyridine ring at a carbon bearing a halogen, forming a tetrahedral sp³-hybridized carbon and delocalizing the negative charge across the aromatic system. libretexts.orglibretexts.org This complex is a true intermediate that can be, in some cases, stable enough for isolation and characterization. mdpi.com The subsequent loss of a halide ion (chloride or bromide) restores the aromaticity and yields the final substitution product. libretexts.org
Transition state analysis is fundamental to understanding reaction kinetics and selectivity (which site reacts and why). A transition state is the highest energy point along a reaction coordinate, representing a fleeting molecular arrangement as bonds are broken and formed.
For palladium-catalyzed cross-coupling, each step—oxidative addition, transmetalation, and reductive elimination—has its own transition state. The oxidative addition of the C-Br or C-Cl bond to the palladium catalyst is often the rate-determining step. researchgate.net The energy of this transition state dictates the relative reactivity of the two halogen sites.
Computational Chemistry Approaches
Computational methods are indispensable for probing the reactivity of molecules where experimental data is scarce. These approaches provide detailed insight into electronic structure, reaction pathways, and selectivity.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. youtube.comyoutube.com By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), one can calculate various molecular properties that govern reactivity. ijcce.ac.irbas.bg
Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound Calculated using a representative theoretical model.
| Parameter | Calculated Value (eV) | Implication for Reactivity |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | -9.15 | Energy of the outermost electrons; relates to the ability to donate electrons (nucleophilicity). |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.20 | Energy of the lowest empty orbital; relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 7.95 | Indicates high kinetic stability and low reactivity. |
| Electronegativity (χ) | 5.175 | Measures the molecule's overall ability to attract electrons. |
| Chemical Hardness (η) | 3.975 | Measures resistance to change in electron distribution; a higher value indicates lower reactivity. |
| Global Softness (S) | 0.252 | The inverse of hardness; a higher value indicates higher reactivity. |
| Electrophilicity Index (ω) | 3.368 | Quantifies the ability of the molecule to act as an electrophile. |
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, governed by classical mechanics. youtube.com For studying chemical reactions, reactive force fields (like ReaxFF) are employed, which allow for the dynamic breaking and forming of chemical bonds. nii.ac.jp
An MD simulation of this compound could be used to explore its conformational flexibility or to simulate a reactive process, such as pyrolysis or its behavior in a solvent. researchgate.net By simulating the system at various temperatures, one could observe the initial steps of decomposition, identify primary fragmentation pathways, and track the evolution of intermediates into final products. researchgate.netresearcher.life This provides a dynamic picture of the reaction mechanism that is complementary to the static, energy-focused view from DFT calculations.
The presence of two different halogen atoms (Br and Cl) on the pyridine ring raises a key question of regioselectivity: which site will react preferentially? DFT calculations are a primary tool for making these predictions. researchgate.net
One approach is to compute the activation energy barriers for a reaction at each site. For instance, in a Suzuki coupling, one would calculate the transition state energy for oxidative addition at the C-Br bond versus the C-Cl bond. Since the C-Br bond is weaker than the C-Cl bond, the activation barrier for its cleavage is expected to be lower, making it the more likely site for reaction under kinetic control.
A more direct method involves calculating local reactivity descriptors, such as the Fukui function and local softness . mdpi.comias.ac.in The Fukui function, f(r), indicates the change in electron density at a specific atom when the total number of electrons in the molecule changes. It helps identify the most reactive sites for nucleophilic attack (f+), electrophilic attack (f-), and radical attack (f⁰). bas.bg The site with the highest value for a given Fukui function is predicted to be the most reactive for that type of reaction.
Table 2: Hypothetical Fukui Function Analysis for Halogen-Bearing Carbons in this compound This table illustrates how local reactivity descriptors predict site selectivity.
| Atomic Site | Descriptor | Calculated Value | Predicted Reactivity |
|---|---|---|---|
| C-Br (Carbon at position 5) | f+ | 0.145 | Highly susceptible to nucleophilic attack (e.g., in SNAr). |
| f- | 0.080 | Moderately susceptible to electrophilic attack. | |
| C-Cl (Carbon at position 3) | f+ | 0.110 | Susceptible to nucleophilic attack, but less so than C-Br. |
| f- | 0.125 | Highly susceptible to electrophilic attack (e.g., oxidative addition in cross-coupling). |
This analysis suggests that for a nucleophilic aromatic substitution (SNAr) reaction, attack is more likely at the C-Br position. Conversely, for reactions initiated by an electrophilic species, such as the Pd(0) catalyst in a cross-coupling reaction, the C-Cl position might show competitive reactivity, although the weaker C-Br bond strength remains a dominant factor favoring reaction at C5.
Structure-Reactivity Relationships and Substituent Effects
The chemical reactivity of this compound is fundamentally governed by the electronic interplay between the pyridine ring, the vinyl substituent, and the halogen atoms. The positions of the bromo and chloro groups, in particular, create a unique electronic landscape that dictates the molecule's behavior in chemical reactions.
Electronic Influence of Substituents
The pyridine ring itself is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electron-withdrawing nature deactivates the ring towards electrophilic attack while making it more susceptible to nucleophilic substitution. wikipedia.orgacs.org The substituents on the ring further modulate this reactivity.
Chloro and Bromo Groups : Both chlorine at the 3-position and bromine at the 5-position are electron-withdrawing groups (EWGs) that operate primarily through a negative inductive effect (-I). nih.gov Their presence significantly lowers the electron density across the entire pyridine scaffold. This heightened electron deficiency has two major consequences:
It further deactivates the ring's C-H bonds towards electrophilic substitution.
It increases the acidity of the remaining C-H protons and makes the carbon atoms at the halogen-substituted positions more electrophilic and thus more prone to nucleophilic aromatic substitution. nih.gov
Vinyl Group : The vinyl group at the 2-position is in direct conjugation with the electron-withdrawing pyridine nitrogen. This makes the double bond electron-poor, particularly the terminal carbon, rendering it susceptible to nucleophilic attack in reactions like Michael additions. wikipedia.orgacs.org The combined electron-withdrawing power of the chloro and bromo substituents exacerbates this effect, enhancing the electrophilicity of the vinyl group compared to unsubstituted 2-vinylpyridine (B74390).
Impact on Reactivity
The specific arrangement of substituents in this compound creates multiple reactive sites, and the reaction conditions often determine the chemoselectivity.
Reactivity of the Vinyl Group : The primary mode of reactivity for the vinyl group is its participation in addition and polymerization reactions. Due to its electron-deficient character, it readily undergoes Michael additions with various nucleophiles. wikipedia.org Furthermore, the vinyl substituent allows the molecule to engage in important carbon-carbon bond-forming reactions, such as Heck and Suzuki-Miyaura couplings, and to serve as a monomer in polymerization processes. wikipedia.org The strong electron-withdrawing effect of the halogens makes this vinyl group a more reactive monomer compared to less substituted vinylpyridines.
Reactivity of the Halogenated Ring : The bromo and chloro substituents are not merely modulators of reactivity but are themselves reactive handles for further functionalization.
Nucleophilic Aromatic Substitution (SNAr) : The electron-poor nature of the ring facilitates the displacement of the bromide or chloride ions by strong nucleophiles.
Cross-Coupling Reactions : The C-Br and C-Cl bonds are excellent sites for palladium-catalyzed cross-coupling reactions. Studies on similar halo-pyridines show that the differential reactivity between C-Br and C-Cl bonds can be exploited to achieve selective functionalization. For instance, palladium-catalyzed amination of 5-bromo-2-chloropyridine (B1630664) proceeds selectively at the more reactive C-Br bond. researchgate.net This suggests that sequential, site-selective couplings on this compound are feasible.
Theoretical and Mechanistic Insights
Theoretical studies, often employing Density Functional Theory (DFT), provide quantitative insights into the structure-reactivity relationships of substituted pyridines. mdpi.commdpi.com These computational methods can model:
Molecular Electrostatic Potential (MEP) : Visualizing the MEP map would confirm the high positive charge potential around the vinyl group and the halogen-bearing carbons, indicating their susceptibility to nucleophilic attack.
Frontier Molecular Orbitals (FMO) : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. The presence of strong EWGs like bromine and chlorine is expected to lower the LUMO energy of this compound, making it a better electron acceptor in reactions. nih.gov
Kinetic and mechanistic investigations on related organometallic complexes of vinylpyridine have shown that reactions can proceed through various pathways, including SN2-type mechanisms in oxidative additions at a metal center. nih.gov The electronic properties imparted by substituents are critical in controlling the rates and outcomes of these transformations.
The following interactive table summarizes the influence of the substituents on the key reactive sites of the molecule.
Table 1: Substituent Effects on the Reactivity of this compound
| Reactive Site | Substituent Influence | Predicted Reactivity | Potential Reactions |
|---|---|---|---|
| 2-Vinyl Group | Strongly activated by electron-withdrawing pyridine N, 3-Cl, and 5-Br groups. | High susceptibility to nucleophilic attack. | Michael Addition, Polymerization, Heck Coupling, Suzuki Coupling. wikipedia.org |
| 3-Chloro Position | Activated by electron-withdrawing pyridine N and 5-Br group. | Susceptible to nucleophilic substitution and metal-catalyzed coupling. | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling Reactions. nih.gov |
| 5-Bromo Position | Activated by electron-withdrawing pyridine N and 3-Cl group. C-Br bond is generally more reactive than C-Cl in Pd-catalyzed couplings. | Highly susceptible to nucleophilic substitution and metal-catalyzed coupling. | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling Reactions. researchgate.net |
Table 2: Comparison of Reactivity with Unsubstituted 2-Vinylpyridine
| Property | 2-Vinylpyridine | This compound | Rationale |
|---|---|---|---|
| Electron Density on Vinyl Group | Moderate | Low | Additive electron-withdrawing effects of 3-Cl and 5-Br substituents. nih.gov |
| Rate of Nucleophilic Addition | Baseline | Enhanced | Increased electrophilicity of the vinyl group. wikipedia.org |
| Ring Susceptibility to SNAr | Low | High | Ring is significantly more electron-deficient; halogens are good leaving groups. nih.gov |
| Functionalization Handles | Vinyl group, C-H bonds | Vinyl group, C-Cl bond, C-Br bond | Offers multiple, distinct sites for selective chemical modification. researchgate.net |
Advanced Functionalization and Derivatization Strategies of 5 Bromo 3 Chloro 2 Vinylpyridine
Chemo-, Regio-, and Stereoselective Functionalization of Multiple Reactive Sites
The primary challenge and opportunity in the chemistry of 5-Bromo-3-chloro-2-vinylpyridine lie in achieving selectivity among its multiple reactive sites. The C(5)-Br bond, the C(3)-Cl bond, and the 2-vinyl group each exhibit unique reactivity profiles that can be exploited under specific reaction conditions.
Chemoselectivity: The selective functionalization of one halogen over the other is a key strategy. In palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This difference allows for selective substitution at the 5-position while leaving the chlorine atom at the 3-position intact for subsequent transformations. Conversely, nucleophilic aromatic substitution (SNAr) reactions may target the C-Cl bond, particularly if the pyridine (B92270) ring is activated. Studies on the analogous 5-bromo-2-chloro-3-fluoropyridine (B1227324) have shown that catalytic amination can exclusively substitute the bromide, while neat conditions without a catalyst favor substitution at the 2-chloro position. nih.govresearchgate.net
Regioselectivity: The positions of the substituents are fixed, but regioselectivity becomes crucial when considering reactions involving the pyridine ring itself, such as C-H activation, or addition reactions to the vinyl group.
Stereoselectivity: Reactions involving the vinyl group, such as dihydroxylation or epoxidation, can potentially create new stereocenters, offering routes to chiral molecules.
A summary of reactive sites and conditions for selective functionalization is presented below.
| Reactive Site | Position | Type of Reaction | Typical Conditions | Outcome |
| C-Br | 5 | Palladium-Catalyzed Cross-Coupling | Pd catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/Xantphos), base | Selective C-C or C-N bond formation at C5. nih.govmdpi.com |
| C-Cl | 3 | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophile, high temperature | Substitution at C3. researchgate.net |
| C-Cl | 3 | Palladium-Catalyzed Cross-Coupling | Harsher conditions (stronger ligands, higher temp.) | Substitution at C3 after C5 has reacted. |
| Vinyl Group | 2 | Electrophilic Addition / Oxidation | HBr, NBS; OsO₄, m-CPBA | Addition across the double bond or oxidation. |
| Vinyl Group | 2 | Polymerization | Frustrated Lewis Pairs (e.g., Al(C₆F₅)₃) | Formation of poly(vinylpyridine). sci-hub.seresearchgate.net |
| Pyridine N | 1 | N-Oxidation | m-CPBA | Formation of Pyridine N-oxide, activating the ring for other substitutions. nih.gov |
Introduction of Diverse Chemical Functionalities
The strategic functionalization of this compound allows for the introduction of a vast array of chemical groups, transforming it into a scaffold for diverse applications.
Key transformations include:
Carbon-Carbon Bond Formation: The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or alkyl groups at the halogen positions, primarily at the more reactive C-Br bond. mdpi.com This allows for the synthesis of biaryl compounds or the introduction of sterically demanding groups that can tune the molecule's properties.
Carbon-Nitrogen Bond Formation: Buchwald-Hartwig amination, using a palladium catalyst and a suitable ligand like Xantphos, enables the chemoselective formation of C-N bonds at the 5-position. nih.govresearchgate.net This provides access to a wide range of substituted anilines and other nitrogen-containing heterocycles.
Carbon-Oxygen/Carbon-Sulfur Bond Formation: Nucleophilic substitution with alkoxides or thiols can be used to introduce ether or thioether functionalities, typically by targeting the C-Cl bond under SNAr conditions or the C-Br bond via palladium catalysis.
Modification of the Vinyl Group: The vinyl group is amenable to a variety of reactions. It can undergo oxidation to form an aldehyde or carboxylic acid, which can then be used in further synthetic steps. google.com It can also participate in polymerization reactions, as demonstrated with 2-vinylpyridine (B74390), to create functional polymers. sci-hub.seresearchgate.net
The table below summarizes the introduction of various functionalities.
| Reaction Type | Reagents | Functionality Introduced |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Aryl, Heteroaryl |
| Buchwald-Hartwig Amination | R₂NH, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary/Secondary Amine |
| Ullmann Condensation | ROH, CuI, base | Ether |
| Oxidation of Vinyl Group | OsO₄/NMO then NaIO₄ | Aldehyde |
| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Primary Alcohol |
Synthetic Routes to Complex Poly-functionalized Pyridine Architectures
By combining the selective reactions described above, this compound serves as a starting point for divergent, multi-step syntheses of highly complex molecules. A sequential cross-coupling strategy is particularly effective.
For instance, a synthetic route could begin with a Suzuki coupling at the C-Br position. The resulting 3-chloro-5-aryl-2-vinylpyridine is a valuable intermediate. The chlorine at the 3-position can then be subjected to a second coupling reaction under more forcing conditions or an SNAr reaction. Finally, the vinyl group can be transformed. This stepwise approach allows for the controlled construction of trisubstituted pyridine derivatives with precise control over the functionality at each position.
This methodology is crucial for building libraries of compounds for drug discovery or for creating elaborate structures like polycyclic aromatic systems. For example, related dihalopyridines are used as key intermediates in the synthesis of azatetralones, which have therapeutic applications. google.com Similarly, functionalized pyridones, which can be accessed from such precursors, are platforms for synthesizing bioactive polycyclic piperidines and other complex natural product-inspired molecules. nih.gov
Ligand Design for Organometallic Catalysis Derived from this compound
Pyridine-containing molecules are fundamental building blocks for ligands in organometallic chemistry and catalysis. nih.govalfachemic.com The nitrogen atom's lone pair readily coordinates to transition metals, and the electronic properties of the pyridine ring can be finely tuned by substituents. nih.govunimi.it this compound is an excellent platform for designing novel ligands with tailored steric and electronic properties.
The derivatization of this compound can lead to various ligand types:
Bidentate N,N Ligands: A Suzuki coupling reaction with a 2-pyridylboronic acid at the 5-position would generate a bipyridine-type ligand. The chlorine atom at the 3-position would act as a strong electron-withdrawing group, modulating the electronic properties of the resulting metal complex.
Bidentate P,N Ligands: The vinyl group can be converted into a phosphine-containing side arm. For example, hydroformylation followed by reduction yields a primary alcohol, which can then be converted to a phosphine (B1218219) through standard methods. This creates a P,N chelate, a highly sought-after ligand class in asymmetric catalysis.
Pincer NNN or PNP Ligands: A double substitution at the C-Br and C-Cl positions with other coordinating heterocycles or phosphine groups could lead to tridentate pincer ligands, which are known to form highly stable and reactive metal complexes. nih.gov
The substituents on the ligand framework play a critical role in catalysis. The remaining halogen (or a group introduced in its place) on the pyridine backbone derived from this compound can sterically shield the metal center and electronically influence its reactivity, thereby affecting the efficiency, selectivity, and scope of the catalyzed reaction. nih.govwiley.com
| Parent Compound | Potential Ligand Structure | Ligand Type | Potential Catalytic Application |
| This compound | 3-Chloro-5-(2'-pyridyl)-2-vinylpyridine | Bidentate (N,N) | Cross-Coupling, Polymerization |
| This compound | 5-Bromo-3-chloro-2-(2-(diphenylphosphino)ethyl)pyridine | Bidentate (P,N) | Asymmetric Hydrogenation, Hydroformylation |
| This compound | 3,5-Bis(diphenylphosphino)-2-vinylpyridine | Tridentate (PNP) | Dehydrogenation, C-H Activation |
Applications in Advanced Organic Synthesis and Materials Science Research
Role as a Versatile Synthetic Building Block for Complex Molecules
The inherent reactivity of 5-Bromo-3-chloro-2-vinylpyridine, stemming from its vinyl group and two different halogen substituents, makes it a valuable intermediate in organic synthesis. The vinyl group can participate in various addition and polymerization reactions, while the bromine and chlorine atoms are susceptible to substitution and cross-coupling reactions. This multi-functional nature allows for the selective construction of complex molecules. General reactions that this compound can undergo include nucleophilic substitution of its halogen atoms by amines, thiols, or alkoxides, as well as oxidation or reduction of the vinyl group and the pyridine (B92270) ring itself.
Precursor to Biologically Relevant Pyridine Scaffolds (Focus on synthetic utility)
Research has highlighted the utility of this compound as a precursor in the synthesis of novel pyridine-based derivatives with potential biological applications. A significant application is its use in palladium-catalyzed Suzuki cross-coupling reactions to generate a variety of aryl-substituted pyridines. Furthermore, this compound has been identified as a key intermediate in the synthesis of azatetralones, a class of compounds investigated for their therapeutic potential. google.com
Table 1: Synthetic Applications of this compound
| Application | Reaction Type | Resulting Compound Class | Potential Biological Relevance |
| Synthesis of Aryl-substituted Pyridines | Palladium-catalyzed Suzuki cross-coupling | Aryl-substituted pyridines | Therapeutic agents |
| Intermediate for Azatetralones | Multi-step synthesis | Azatetralones | Investigated for therapeutic uses |
Synthesis of Nitrogen-Containing Heterocyclic Systems
While the structure of this compound suggests its potential as a precursor for a variety of nitrogen-containing heterocyclic systems, specific research findings detailing its direct use in the synthesis of such systems, beyond the pyridine derivatives mentioned above, are not extensively documented in the reviewed scientific literature. The reactivity of the vinyl group and the halogen substituents theoretically allows for various cyclization reactions to form fused or linked heterocyclic structures.
Development of Novel Ligands and Catalysts for Coordination Chemistry
The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This suggests that the compound and its derivatives could serve as ligands in coordination chemistry. However, specific studies focused on the development of novel ligands and catalysts for coordination chemistry directly from this compound are not widely reported in the available literature.
Precursors for Advanced Polymer Architectures
The presence of a vinyl group makes this compound a monomer that could potentially be used in the synthesis of advanced polymer architectures. The vinyl group can undergo polymerization, leading to the formation of a polymer backbone, while the halogenated pyridine ring would be a repeating side group.
Conjugated Polymers and Optoelectronic Materials
Conjugated polymers, which have alternating single and double bonds along their backbone, often exhibit interesting optoelectronic properties. While vinylpyridines can be polymerized, the direct synthesis of conjugated polymers or optoelectronic materials from this compound is not a well-documented area of research in the reviewed sources. The electronic properties of the resulting polymer would be influenced by the bromine and chlorine substituents on the pyridine ring.
Poly(pyridylvinylene)s and Related Systems
Poly(pyridylvinylene)s are a class of conjugated polymers that incorporate pyridine rings into their main chain. These materials are of interest for their potential applications in light-emitting diodes and other electronic devices. Although the structure of this compound contains the necessary vinyl and pyridine moieties, its specific use as a monomer for the synthesis of poly(pyridylvinylene)s or related systems has not been detailed in the surveyed scientific literature.
Intermediates in Fine Chemical Synthesis
This compound is a strategically functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of more complex fine chemicals. Its utility stems from the presence of three distinct reactive sites: a bromine atom, a chlorine atom, and a vinyl group, each offering different opportunities for chemical modification. This allows for selective and sequential reactions, making it a versatile building block, particularly in the creation of substituted pyridine cores which are significant in medicinal chemistry.
The primary routes for synthesizing this intermediate involve the halogenation of a pyridine precursor to introduce the bromo and chloro substituents, followed by a vinylation step. The vinyl group can be introduced by reacting the halogenated pyridine with a vinylating agent, such as acetylene (B1199291) or a vinyl halide, in the presence of a suitable catalyst.
One of the most notable applications of this compound is as a precursor in the synthesis of azatetralones, a class of compounds investigated as aldose reductase inhibitors for potential therapeutic use in managing chronic diabetic complications. In this synthetic pathway, the vinyl group of the pyridine intermediate is a key functional handle. It is typically oxidized to a carboxylic acid functionality. This transformation can be achieved through a two-step process involving ozonolysis followed by treatment with an oxidizing agent like sodium chlorite, or through direct oxidation using reagents such as ruthenium tetroxide or potassium permanganate. This resulting carboxylic acid is a crucial intermediate that undergoes further reactions to form the final azatetralone structure.
Beyond this specific application, the reactivity of this compound lends itself to a variety of synthetic transformations common in fine chemical synthesis. The presence of both bromine and chlorine atoms allows for differential reactivity in cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling selective functionalization at the 5-position of the pyridine ring.
The compound can participate in several key reaction types:
Cross-Coupling Reactions: The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. This allows for the introduction of various aryl or alkyl groups by reacting the compound with the corresponding boronic acids. Such reactions are fundamental in constructing the bi-aryl structures often found in pharmaceuticals.
Nucleophilic Substitution: Both the bromine and chlorine atoms can be displaced by nucleophiles like amines, thiols, or alkoxides, providing a pathway to a wide range of substituted pyridines.
Amination: The bromo substituent is susceptible to palladium-catalyzed amination reactions (e.g., Buchwald-Hartwig amination), allowing for the formation of C-N bonds and the synthesis of amino-pyridine derivatives.
Vinyl Group Modifications: The vinyl group itself can be a site for various reactions, including oxidation, as seen in the azatetralone synthesis, or participation in Heck coupling reactions.
The strategic positioning of these functional groups makes this compound a versatile platform for generating a library of complex pyridine derivatives for screening and development in the pharmaceutical and materials science sectors.
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅BrClN |
| Molecular Weight | 218.48 g/mol |
| IUPAC Name | 5-bromo-3-chloro-2-ethenylpyridine |
| Canonical SMILES | C=CC1=C(C=C(C=N1)Br)Cl |
| InChI Key | SUYOXYGNQLYVIG-UHFFFAOYSA-N |
Table 2: Key Reactions of this compound in Fine Chemical Synthesis
| Reaction Type | Reagents/Catalysts | Functional Group Involved | Product Type |
| Oxidation | 1. O₃, CH₂Cl₂/MeOH2. Sodium Chlorite, H₂O | Vinyl Group | Pyridine-2-carboxylic acid |
| Suzuki-Miyaura Coupling | Arylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄) | Bromo Group | Aryl-substituted pyridines |
| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Bromo or Chloro Group | Substituted pyridines |
Analytical and Spectroscopic Methodologies for Structural Elucidation of 5 Bromo 3 Chloro 2 Vinylpyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 5-Bromo-3-chloro-2-vinylpyridine. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.
One-dimensional NMR spectroscopy, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of each hydrogen and carbon atom in this compound.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring atoms. For this compound, distinct signals are expected for the vinyl group protons and the aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms. The vinyl group typically displays a characteristic set of signals corresponding to the geminal, cis, and trans protons. For instance, in 2-vinylpyridine (B74390), the vinyl protons appear at δ 5.37 (d), 6.21 (d), and 6.71 (dd) ppm. chemicalbook.com The two aromatic protons on the substituted pyridine ring will appear as distinct signals, with their chemical shifts and coupling constants providing information about their relative positions.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are significantly affected by the halogen substituents. For example, in related substituted pyridines, the carbon atoms bearing the halogen atoms show characteristic shifts. The vinyl group carbons will also have specific chemical shifts. In similar compounds like 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione, the carbon atoms of the fluorene (B118485) ring and the hydantoin (B18101) ring show distinct signals that aid in structural confirmation. bas.bg
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Vinyl-CH= | ~6.5 - 7.0 | ~130 - 140 |
| Vinyl =CH₂ | ~5.5 - 6.0 | ~115 - 125 |
| Pyridine-H4 | ~7.5 - 8.0 | ~120 - 130 |
| Pyridine-H6 | ~8.0 - 8.5 | ~145 - 155 |
| Pyridine-C2 | - | ~150 - 160 |
| Pyridine-C3 | - | ~130 - 140 |
| Pyridine-C4 | - | ~125 - 135 |
| Pyridine-C5 | - | ~115 - 125 |
| Pyridine-C6 | - | ~150 - 160 |
| Note: These are predicted values and may vary based on the solvent and experimental conditions. |
Two-dimensional (2D) NMR techniques are invaluable for establishing the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. libretexts.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between the vinyl protons and between the adjacent aromatic protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of C4-H would show a cross-peak with the C4 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu This is particularly useful for connecting different fragments of the molecule. For instance, the vinyl protons would show correlations to the C2 and C3 carbons of the pyridine ring, confirming the position of the vinyl substituent. HMBC is also instrumental in confirming the substitution pattern on the pyridine ring by observing correlations between the aromatic protons and the quaternary carbons. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the stereochemistry and conformation of the molecule. In the case of this compound, NOESY could show correlations between the vinyl protons and the proton at the C6 position of the pyridine ring, providing insights into the preferred orientation of the vinyl group.
Table 2: Key 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Information Gained |
| COSY | ¹H – ¹H | Connectivity of protons (e.g., vinyl protons, adjacent aromatic protons) |
| HSQC | ¹H – ¹³C (¹J) | Direct C-H attachments |
| HMBC | ¹H – ¹³C (²J, ³J) | Long-range C-H connectivity, confirming substituent positions |
| NOESY | ¹H – ¹H (spatial) | Through-space proximity of protons, conformational information |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the C=C and C=N stretching vibrations of the pyridine ring, typically in the region of 1600-1400 cm⁻¹. elixirpublishers.com The C-H stretching vibrations of the vinyl group and the aromatic ring would appear around 3100-3000 cm⁻¹. mewaruniversity.org The C-Cl and C-Br stretching vibrations are expected at lower frequencies, generally in the 850-550 cm⁻¹ region for C-Cl and even lower for C-Br. elixirpublishers.com The out-of-plane bending vibrations of the C-H bonds can also provide information about the substitution pattern of the aromatic ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For pyridine and its derivatives, all 27 fundamental vibrations are Raman active. aps.org The ring breathing modes are often strong in the Raman spectrum and are sensitive to substitution. The vinyl group C=C stretch would also be a prominent feature.
Table 3: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Vinyl C-H | Stretching | 3100 - 3000 |
| C=C (vinyl) | Stretching | ~1640 |
| C=C, C=N (pyridine ring) | Stretching | 1600 - 1400 |
| C-Cl | Stretching | 850 - 550 |
| C-Br | Stretching | < 600 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound, with a molecular formula of C₇H₅BrClN, the expected molecular weight is approximately 218.48 g/mol .
High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), which serves as a definitive indicator of the presence of these halogens.
The fragmentation pattern observed in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for halogenated pyridines involve the loss of the halogen atoms, the vinyl group, or hydrogen cyanide (HCN) from the pyridine ring.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive structural information for crystalline compounds by determining the precise arrangement of atoms in the solid state. If a suitable single crystal of this compound or one of its derivatives can be obtained, X-ray diffraction analysis can reveal bond lengths, bond angles, and intermolecular interactions in the crystal lattice. This technique would unambiguously confirm the substitution pattern on the pyridine ring and the conformation of the vinyl group relative to the ring. For instance, studies on similar pyridine derivatives have utilized X-ray crystallography to elucidate their molecular structures. rsc.orgnih.gov
Chromatographic Methods (e.g., HPLC, GC-MS) for Purity and Reaction Monitoring
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. A reversed-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water), can be developed to determine the purity of this compound. The retention time of the compound is a characteristic property under specific chromatographic conditions.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijpsr.com This technique is particularly useful for analyzing volatile compounds like this compound. The gas chromatogram will show a peak corresponding to the compound, and the mass spectrum of this peak will confirm its identity, as described in the mass spectrometry section. GC-MS is also an excellent tool for monitoring reaction progress by identifying reactants, intermediates, and products in a reaction mixture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
